Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The structure features:
- A 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido substituent at position 2, which introduces a sulfonamide moiety linked to a dimethylpiperidine group. This modification may improve binding affinity to biological targets like tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine .
- An ethyl ester at position 3, common in prodrug designs to enhance bioavailability.
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N3O5S2/c1-4-39-31(36)28-26-14-15-33(19-23-8-6-5-7-9-23)20-27(26)40-30(28)32-29(35)24-10-12-25(13-11-24)41(37,38)34-17-21(2)16-22(3)18-34/h5-13,21-22H,4,14-20H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQICTVZIFUWYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including anti-inflammatory and analgesic properties, as well as its potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a tetrahydrothienopyridine core and a sulfonamide group, which are known to contribute to its biological activities. Its molecular formula is with a molecular weight of approximately 632.23 g/mol . The presence of the piperidine moiety is particularly noteworthy due to its association with various pharmacological effects.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits anti-inflammatory and analgesic properties. This is attributed to the piperidine structure which has been linked to modulation of pain pathways and inflammatory responses .
The compound's mechanism of action appears to involve multiple pathways:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have shown the ability to reduce levels of cytokines such as TNF-alpha and IL-6.
- Interaction with Pain Receptors : It may act on opioid receptors or other pain-related targets to alleviate discomfort .
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the proliferation of certain cancer cell lines. For instance, it has been evaluated against breast cancer cell lines where it showed a dose-dependent decrease in cell viability .
In Vivo Studies
Animal models have been used to assess the anti-inflammatory effects. In one study involving carrageenan-induced paw edema in rats, treatment with the compound resulted in a significant reduction in swelling compared to control groups .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl | C26H30N2O4S | Contains azepan instead of piperidine |
| 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C17H20N2S | Lacks complex substituents present in the target compound |
The unique combination of functional groups in this compound enhances its biological activity compared to simpler analogs .
Scientific Research Applications
Biological Activities
Research indicates that ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibits several promising biological activities:
- Anti-inflammatory Properties: Preliminary studies suggest that the compound may possess anti-inflammatory effects due to the piperidine moiety's influence on inflammatory pathways.
- Analgesic Effects: Similar compounds have shown potential in pain relief applications, indicating that this compound may also be effective in managing pain.
-
Antimicrobial Activity: Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the tetrahydrothienopyridine core.
- Introduction of the sulfonamide group.
- Functionalization at the benzyl position.
These synthetic methods are crucial for producing the compound with high purity and yield.
Pharmacological Applications
Given its structural complexity and biological activity, this compound has potential applications in:
- Drug Development: The compound's unique properties make it a candidate for developing new therapeutic agents targeting inflammatory diseases and infections.
- Clinical Research: Interaction studies are essential to understand its pharmacodynamics fully. These studies assess how the compound interacts with biological targets and optimize dosage regimens for clinical use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Structural Features and Bioactivities
Key Observations :
Core Structure: The target compound and Compound 5 () share the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, which is associated with TNF-α inhibition . In contrast, compound 11a () uses a thiazolo-pyrimidine core, more common in antimicrobial agents.
Substituent Impact: The sulfonamide group in the target compound may enhance target binding compared to the phenylthioureido group in Compound 5, as sulfonamides are known for strong hydrogen-bonding interactions .
Key Observations :
- The target compound’s synthesis likely requires multi-step reactions due to its complex substituents, whereas simpler derivatives (e.g., Compound 5) are synthesized in one step with moderate yields.
- Acetic anhydride/acetic acid mixtures (used for compound 11a) may offer advantages in cyclization reactions compared to ethanol .
Bioactivity and Research Findings
- TNF-α Inhibition: Derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit potent TNF-α inhibition in rat whole-blood assays, with IC₅₀ values in the nanomolar range . The target compound’s sulfonamide group may further enhance this activity by mimicking endogenous sulfated glycans involved in TNF-α signaling.
- Antimicrobial Activity : Thiazolo-pyrimidine analogs (e.g., 11a) are frequently explored for antimicrobial properties, though specific data for compound 11a are lacking .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization requires careful selection of reagents, catalysts, and reaction conditions. Key steps include:
- Coupling Agents: Use reagents like EDCI or DCC for amide bond formation between the tetrahydrothieno[2,3-c]pyridine core and sulfonamide-containing benzamido groups .
- Solvent Systems: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates, while ethanol or methanol is suitable for esterification steps .
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to prevent side reactions; room temperature for coupling steps .
- Catalysts: Lewis acids (e.g., ZnCl₂) can accelerate sulfonyl group activation .
- Purity Monitoring: Use HPLC or TLC (silica gel GF254) with eluents like ethyl acetate/hexane (3:7) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
